molecular formula C17H21NO4 B14184374 N-Heptyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide CAS No. 919120-88-0

N-Heptyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide

Cat. No.: B14184374
CAS No.: 919120-88-0
M. Wt: 303.35 g/mol
InChI Key: RFMHNZBTJKAYSP-UHFFFAOYSA-N
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Description

N-Heptyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Heptyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of N-Heptyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

N-Heptyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-Heptyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Heptyl-7-hydroxy-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a heptyl chain, hydroxy group, and carboxamide group, which confer distinct chemical and biological properties. Its lipophilicity, antioxidant activity, and potential therapeutic applications make it a valuable compound for research and development .

Biological Activity

N-Heptyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of antioxidant properties and its implications in various therapeutic applications. This article explores the synthesis, biological activity, and potential applications of this compound based on diverse research findings.

Synthesis and Structure

The synthesis of this compound involves several chemical reactions that can be derived from 7-hydroxychroman derivatives. The general synthetic pathway includes the formation of the carboxamide from the corresponding carboxylic acid and an amine under dehydrating conditions. The structural formula can be represented as follows:

C16H19NO3\text{C}_{16}\text{H}_{19}\text{N}\text{O}_3

This compound features a heptyl chain, which is significant for its biological activity, particularly in enhancing lipid solubility and bioavailability.

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. A study evaluating a series of 7-hydroxychroman derivatives found that specific N-alkyl amides demonstrated potent inhibition of lipid peroxidation initiated by Fe²⁺ and ascorbic acid in rat brain homogenates. Notably, compounds with longer alkyl chains showed enhanced antioxidant efficacy, with some exhibiting three times the potency of Trolox, a well-known antioxidant .

CompoundLipid Peroxidation Inhibition (IC50)
Trolox100 µM
Compound 4e (nonyl)33 µM
Compound 4f (decyl)30 µM
Compound 4g (undecyl)25 µM

The antioxidant mechanism is primarily attributed to the ability of these compounds to scavenge free radicals and inhibit oxidative stress pathways. The presence of hydroxyl groups in the structure is critical for radical scavenging activity, as they can donate hydrogen atoms to free radicals, thus stabilizing them .

Case Studies

  • Neuroprotective Effects : A study focused on neuroprotection demonstrated that N-heptyl derivatives could reduce oxidative stress markers in neuronal cells exposed to oxidative insults. This suggests potential applications in neurodegenerative diseases where oxidative stress plays a pivotal role.
  • Anti-inflammatory Activity : Another investigation into related compounds revealed that they could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating conditions characterized by chronic inflammation.

Research Findings

Recent studies have highlighted various aspects of the biological activity of benzopyran derivatives:

  • Lipid Solubility : The heptyl group enhances lipid solubility, facilitating better absorption and distribution in biological systems.
  • Comparative Studies : Compounds with varying alkyl chain lengths were compared, revealing that longer chains generally resulted in increased biological activity due to improved membrane permeability .

Properties

CAS No.

919120-88-0

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

N-heptyl-7-hydroxy-4-oxochromene-2-carboxamide

InChI

InChI=1S/C17H21NO4/c1-2-3-4-5-6-9-18-17(21)16-11-14(20)13-8-7-12(19)10-15(13)22-16/h7-8,10-11,19H,2-6,9H2,1H3,(H,18,21)

InChI Key

RFMHNZBTJKAYSP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)O

Origin of Product

United States

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